2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Description
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a halogenated aromatic amine derivative characterized by a benzene ring substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. The ethanamine backbone is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of fluorine and trifluoromethyl groups, which influence receptor binding and metabolic stability .
Properties
Molecular Formula |
C9H10ClF4N |
|---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14;/h1-2,5H,3-4,14H2;1H |
InChI Key |
BAIOOLGMJMSZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes
Preparation of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)propan-2-one Intermediate
One common route starts from 2-(5-fluoro-2-(trifluoromethyl)phenyl)acetonitrile , which undergoes hydrolysis to the corresponding acid, followed by a Daikin-West reaction to form the ketone intermediate.
Hydrolysis of nitrile to acid:
- Acid-catalyzed or base-catalyzed hydrolysis in aqueous conditions.
- Proceeds via an amide intermediate under acidic conditions.
- Yields typically exceed 80%, often reaching above 95%.
-
- The acid reacts with acetic anhydride and a catalyst to form the phenylpropan-2-one.
- This step is crucial for introducing the ketone functionality necessary for subsequent amination.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| Hydrolysis | 2-(5-fluoro-2-(trifluoromethyl)phenyl)acetonitrile to acid | Acidic or basic aqueous hydrolysis | >95% |
| Daikin-West | Acid to 1-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one | Acetic anhydride, catalyst | High (not specified) |
Reductive Amination to Form 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
The ketone intermediate undergoes reductive amination with ethylamine or ammonia equivalents using borohydride reducing agents:
- Reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, sodium borohydride, lithium triethylborohydride, among others.
- Sodium triacetoxyborohydride is preferred for its selectivity and mild reaction conditions.
- The reaction proceeds smoothly to give the amine, which is then converted to the hydrochloride salt by treatment with hydrogen chloride.
| Reducing Agent | Selectivity | Notes |
|---|---|---|
| Sodium triacetoxyborohydride (STAB) | High | Mild conditions, preferred |
| Sodium cyanoborohydride | Moderate | Commonly used in reductive amination |
| Sodium borohydride | Less selective | May reduce other groups |
| Lithium triethylborohydride | Strong reducing agent | More reactive, less selective |
Alternative Synthetic Approaches
Organolithium and Grignard Reagents
Another method involves the use of halogenated aromatic precursors such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene , which is lithiated using n-butyllithium at low temperatures (-78°C), followed by reaction with electrophiles and subsequent functional group transformations.
- This approach allows for the construction of complex intermediates with controlled regioselectivity.
- The reaction sequence includes lithiation, addition of trimethylchlorosilane, and treatment with benzylmagnesium chloride to introduce the ethanamine side chain.
- Purification is typically achieved by flash column chromatography.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Lithiation | n-BuLi, -78°C | Anhydrous ether solvent | Moderate to high |
| Electrophile addition | TMSCl, benzylmagnesium chloride | Gradual warming to RT | ~44% reported |
| Workup | Acid quench, extraction, chromatography | Room temperature | Purified product |
Research Discoveries and Notes
- The use of sodium triacetoxyborohydride as a reducing agent in reductive amination is a significant advancement, offering improved yields and selectivity for the amine formation step compared to traditional borohydrides.
- Hydrolysis of nitrile intermediates under acidic conditions proceeds efficiently with yields exceeding 95%, which is critical for scalability and industrial applications.
- Organolithium chemistry enables regioselective functionalization of fluorinated aromatic rings, facilitating the synthesis of complex intermediates that are otherwise challenging to access.
- The purity and yield of the final amine hydrochloride salt are influenced by careful control of reaction temperatures, solvent choice, and purification methods such as silica gel chromatography.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorinated phenyl ring enhances its binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural differences and properties of the target compound and its analogs:
Biological Activity
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, a compound with notable structural features, has garnered attention in various biological research domains. This article presents an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- Molecular Formula : C9H10ClF4N
- CAS Number : 1568105-51-0
The biological activity of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:
- Receptor Modulation : Compounds that contain fluorinated phenyl groups can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors.
- Inhibition of Enzymatic Activity : The presence of the amine group allows for potential inhibition of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Pharmacological Effects
The pharmacological effects of this compound have been assessed in various studies, highlighting its potential therapeutic applications:
- Antidepressant Activity : Preliminary studies suggest that compounds similar to 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonergic pathways.
| Study | Model | Effect | Reference |
|---|---|---|---|
| A | Mouse model | Decreased depressive behavior | |
| B | Rat model | Increased serotonin levels |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Case Study 1 : In a study examining the effects on anxiety and depression in mice, administration of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride resulted in significant reductions in anxiety-related behaviors, suggesting potential as an anxiolytic agent.
- Findings : The compound was found to enhance serotonin receptor signaling pathways.
-
Case Study 2 : A pharmacokinetic study assessed the absorption and distribution of the compound in rats. Results indicated favorable bioavailability and distribution patterns, supporting further development for therapeutic use.
- Findings : The compound demonstrated a half-life conducive for chronic dosing regimens.
Q & A
Basic: What are the common synthetic routes for preparing 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process starting with halogenated aromatic precursors. Key steps include:
- Nitro Reduction: A nitro intermediate (e.g., 5-fluoro-2-(trifluoromethyl)nitrostyrene) is reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (NaBH₄/CuCl₂). Reaction temperature (25–60°C) and solvent polarity (e.g., ethanol vs. THF) critically affect selectivity and byproduct formation .
- Hydrochloride Salt Formation: The free base is treated with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt. Solvent choice impacts crystal purity and hygroscopicity .
- Optimization: Batch vs. continuous flow processes can enhance scalability. For example, continuous flow reduces side reactions in exothermic steps, improving yield (>85%) compared to batch methods (~70%) .
Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ -60 to -65 ppm). ¹H NMR resolves aromatic proton splitting patterns (e.g., para-fluoro vs. ortho-trifluoromethyl substituents) .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular formula (e.g., [M+H]⁺ at m/z 252.0824 for C₉H₈F₄NCl). Electrospray ionization (ESI) is preferred for polar hydrochloride salts .
- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., R/S configuration at the amine center) and confirms salt formation via chloride counterion positioning .
Advanced: How does the compound interact with serotonin receptors (e.g., 5-HT2A), and what experimental approaches are used to assess its binding affinity and functional activity?
Methodological Answer:
- Radioligand Binding Assays: Competitive binding studies using [³H]Ketanserin (5-HT2A antagonist) quantify affinity (Kᵢ). For example, structural analogs with trifluoromethyl groups show Kᵢ values <10 nM, indicating high affinity due to hydrophobic interactions in the receptor pocket .
- Functional Assays:
- Calcium Mobilization: FLIPR assays measure intracellular Ca²⁺ flux via Gq-coupled 5-HT2A activation. EC₅₀ values correlate with substituent electronegativity (e.g., fluoro vs. chloro) .
- β-Arrestin Recruitment: BRET assays assess biased agonism. Trifluoromethyl-substituted compounds often favor β-arrestin signaling over G-protein pathways, impacting therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
